N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
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Overview
Description
N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a complex organic compound that has gained significant interest in the fields of chemistry, biology, and pharmacology. This compound is known for its distinctive structure, combining a biphenyl group and a benzofuran moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide typically involves several steps:
Formation of the biphenyl intermediate through Suzuki coupling reactions.
Introduction of the benzofuran group via Friedel-Crafts alkylation.
Final amide bond formation through an amidation reaction using appropriate reagents and conditions such as carbodiimides or activated esters.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of the reaction conditions to achieve high yield and purity. This may involve:
Selection of catalysts and solvents to enhance reaction efficiency.
Implementation of continuous flow processes for better scalability.
Employment of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the benzofuran ring, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction at the amide bond can yield the corresponding amine.
Substitution: : The biphenyl moiety allows for various electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or peracids.
Reduction: : Catalytic hydrogenation or metal hydrides.
Substitution: : Halogenating agents or nitrating agents for electrophilic substitution.
Major Products
Oxidation: : Hydroxylated benzofuran derivatives.
Reduction: : Amines.
Substitution: : Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex molecules.
Employed in the development of new reaction mechanisms and pathways.
Biology
Studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Investigated for its antimicrobial and antifungal properties.
Medicine
Explored for potential pharmaceutical applications, particularly in drug design and development.
Evaluated for its efficacy in targeting specific biological pathways and receptors.
Industry
Utilized in the manufacture of advanced materials with specific properties.
Applied in the development of novel polymers and resins.
Mechanism of Action
The mechanism by which N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide exerts its effects involves interaction with specific molecular targets. These targets may include:
Proteins and Enzymes: : Binding to active sites and modulating activity.
Receptors: : Acting as an agonist or antagonist to influence cellular signaling pathways.
The pathways involved often relate to the compound's structural features, allowing it to interact selectively with biomolecules, influencing processes like cell proliferation, apoptosis, or metabolic pathways.
Comparison with Similar Compounds
N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is unique due to its combination of a biphenyl and benzofuran structure. Compared to other compounds with similar structures, it offers distinct advantages in terms of stability and reactivity. For example:
Similar Compounds
N-{[1,1'-biphenyl]-2-yl}-benzamide: : Lacks the benzofuran group, resulting in different chemical properties.
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide: : Does not have the biphenyl moiety, affecting its biological activity.
This compound stands out for its multifaceted applications and unique structure, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO3/c1-30(2)19-24-11-8-14-27(28(24)34-30)33-20-21-15-17-23(18-16-21)29(32)31-26-13-7-6-12-25(26)22-9-4-3-5-10-22/h3-18H,19-20H2,1-2H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIMAAYWTHCFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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